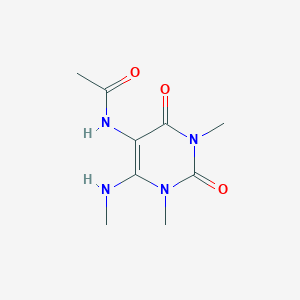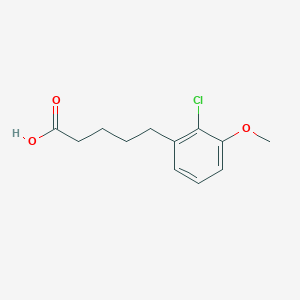
5-(2-Chloro-3-methoxyphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
fenoprofen , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used to alleviate pain, reduce inflammation, and manage conditions such as arthritis.
Vorbereitungsmethoden
a. Synthetic Routes
Fenoprofen can be synthesized through various methods. One common route involves the reaction of 2-chloro-3-methoxybenzoyl chloride with valeric acid (pentanoic acid) in the presence of a base. The resulting product is fenoprofen.
b. Reaction Conditions
The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or ethyl acetate). The base, often triethylamine or pyridine, facilitates the acylation process.
c. Industrial Production
Industrial production of fenoprofen involves large-scale synthesis using optimized conditions. The compound is then purified and formulated into pharmaceutical products.
Analyse Chemischer Reaktionen
Fenoprofen undergoes several reactions:
Acid-Base Reactions: Fenoprofen contains both acidic and basic functional groups, allowing it to participate in acid-base reactions.
Esterification: The synthesis process involves esterification of the carboxylic acid group.
Hydrolysis: Fenoprofen can be hydrolyzed back to its carboxylic acid form under specific conditions.
Common reagents include acyl chlorides, bases, and solvents. The major product is fenoprofen itself.
Wissenschaftliche Forschungsanwendungen
Fenoprofen has applications in various fields:
Medicine: It is used to manage pain, inflammation, and conditions like osteoarthritis and rheumatoid arthritis.
Chemistry: Researchers study its reactivity and interactions with other compounds.
Biology: Investigations explore its effects on cellular pathways and inflammation markers.
Industry: Fenoprofen is a key component in pharmaceutical formulations.
Wirkmechanismus
Fenoprofen inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking prostaglandin synthesis, it reduces pain and inflammation. The molecular targets are the active sites of COX enzymes.
Vergleich Mit ähnlichen Verbindungen
Fenoprofen shares similarities with other NSAIDs, such as ibuprofen, naproxen, and diclofenac. its unique structure distinguishes it from these compounds.
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
5-(2-chloro-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
ADBHWAUFWXNCOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


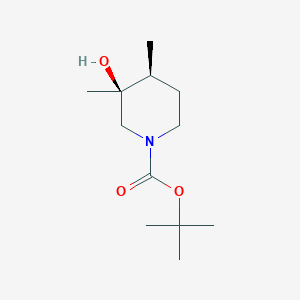
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
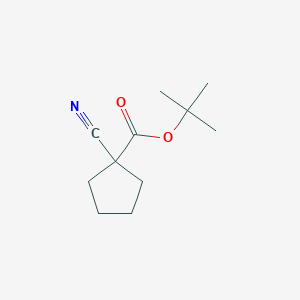
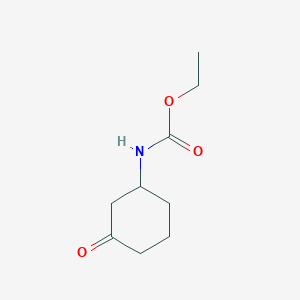
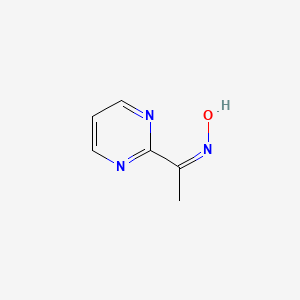

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)


![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
